molecular formula C15H13NO4 B14674117 3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester CAS No. 39633-00-6

3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester

Cat. No.: B14674117
CAS No.: 39633-00-6
M. Wt: 271.27 g/mol
InChI Key: ZDYNRRUWNRXSHI-UHFFFAOYSA-N
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Description

3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with two carboxylic acid groups at the 3 and 4 positions, a phenyl group at the 6 position, and esterified with methyl groups. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester typically involves the esterification of 3,4-pyridinedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3,4-pyridinedicarboxylic acid.

    Reduction: Formation of 3,4-pyridinedicarbinol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Quinolinic acid (2,3-pyridinedicarboxylic acid)
  • Lutidinic acid (2,4-pyridinedicarboxylic acid)
  • Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
  • Dipicolinic acid (2,6-pyridinedicarboxylic acid)
  • Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
  • Dinicotinic acid (3,5-pyridinedicarboxylic acid)

Uniqueness

3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester is unique due to the presence of the phenyl group at the 6 position and the esterification with methyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

39633-00-6

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

dimethyl 6-phenylpyridine-3,4-dicarboxylate

InChI

InChI=1S/C15H13NO4/c1-19-14(17)11-8-13(10-6-4-3-5-7-10)16-9-12(11)15(18)20-2/h3-9H,1-2H3

InChI Key

ZDYNRRUWNRXSHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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